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molecular formula CdO B8689267 Cadmium(2+);oxygen(2-)

Cadmium(2+);oxygen(2-)

Cat. No. B8689267
M. Wt: 128.41 g/mol
InChI Key: CFEAAQFZALKQPA-UHFFFAOYSA-N
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Patent
US07582543B2

Procedure details

Cadmium oxide (0.127 g, 1 mmol) and acetic acid (0.500 g) were reacted at 220° C. for 10 min, cooled to 90° C., then a cadmium acetate (precursor) was formed.
Quantity
0.127 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O-2].[Cd+2:2].[C:3]([OH:6])(=[O:5])[CH3:4]>>[C:3]([O-:6])(=[O:5])[CH3:4].[Cd+2:2].[C:3]([O-:6])(=[O:5])[CH3:4] |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
0.127 g
Type
reactant
Smiles
[O-2].[Cd+2]
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)[O-].[Cd+2].C(C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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